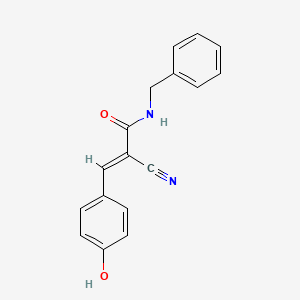

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves the formation of sulfonamide linkages and the introduction of various substituents to achieve high-affinity inhibition of target enzymes. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides is detailed, highlighting the structure-activity relationship (SAR) and biochemical characterization of these compounds as inhibitors of kynurenine 3-hydroxylase . Although the synthesis of (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide is not explicitly described, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound can be characterized using various spectroscopic techniques such as NMR, UV-VIS, and IR spectroscopy . These techniques help confirm the structures of azo-benzoic acids and their precursors, which share some structural features with the compound of interest. Additionally, computational methods like density functional theory (DFT) can be used to optimize molecular structures and geometries .

Chemical Reactions Analysis

The chemical behavior of related compounds in solution, such as acid-base dissociation and azo-hydrazone tautomerism, is influenced by solvent composition and pH . These reactions are crucial for understanding the reactivity and stability of the compounds under different conditions. While the specific reactions of this compound are not detailed, the principles of these reactions can provide insights into its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure and the nature of their substituents. The high-affinity inhibition of kynurenine 3-hydroxylase by the synthesized sulfonamides suggests that these compounds have specific interactions with the enzyme's active site, which can be attributed to their physical and chemical properties . Similarly, the spectroscopic properties of azo-benzoic acids and their precursors provide information about their electronic structure and potential reactivity .

Wissenschaftliche Forschungsanwendungen

Thermodynamic Properties : A study explored the thermodynamic properties of related compounds in solutions of organic solvents, analyzing their solubility and enthalpies of mixing. This research could be relevant to understanding the dissolution behavior of (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide in different environments (Sobechko et al., 2017).

Mechanofluorochromic Properties : Another study focused on the optical properties of structurally similar derivatives. They found different luminescence behaviors due to distinct stacking modes, which could be important for applications in fluorescence switching and molecular interactions (Song et al., 2015).

Histone Deacetylase Inhibition : Several studies have examined the role of compounds like this compound as histone deacetylase inhibitors. These compounds were found to have significant inhibitory activity, suggesting potential in therapeutic applications for conditions where modulation of gene expression is required (Mai et al., 2004), (Remiszewski et al., 2003).

Microbial Biotransformations : Research into the microbial biotransformation of synthetic agents, including similar compounds, provides insights into potential metabolic pathways and the creation of novel derivatives (Lacroix et al., 1997).

Anthelmintic Activity : Studies have also been conducted on the anthelmintic activity of alpha-cyano-beta-hydroxypropenamides, a class to which this compound belongs. These compounds showed efficacy against various parasites, offering potential in antiparasitic drug development (Sjogren et al., 1991).

Copolymers in Materials Science : The compound's derivatives have been used in the synthesis of novel copolymers with styrene. These copolymers exhibited high glass transition temperatures and were analyzed for potential material science applications (Kharas et al., 2015).

Selective Androgen Receptor Modulators : Research into the pharmacological effects of structurally similar compounds has shown potential in hormonal male contraception and muscle tissue selectivity, which could have significant implications for therapeutic applications (Jones et al., 2009).

Alpha-Glucosidase Inhibitors : Compounds isolated from Cuscuta reflexa, including similar derivatives, have shown strong inhibitory activity against alpha-glucosidase, suggesting potential applications in diabetes management (Anis et al., 2002).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCKZSMPYPDOOCC-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001333282 | |

| Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49665720 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

874655-86-4 | |

| Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2Z)-3-[(4-bromophenyl)amino]-2-(4-methoxybenzenesulfonyl)prop-2-enoate](/img/structure/B2528038.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2528039.png)

![2-(5-(4-ethylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B2528040.png)

![Methyl 2-[[5-methyl-1-(4-propan-2-ylphenyl)triazole-4-carbonyl]amino]benzoate](/img/structure/B2528043.png)

![N-(2-(1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2528049.png)

![3-[[1-(3,5-Dimethyl-1,2-oxazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2528052.png)

![1-(4-Ethoxyphenyl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2528056.png)

![2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2528058.png)